molecular formula C59H84N18O14 B13398553 H-DL-Pyr-DL-His-DL-Trp-DL-Ser-DL-Tyr-DL-Ser(tBu)-DL-Leu-DL-Arg-DL-Pro-NHNHCONH2

H-DL-Pyr-DL-His-DL-Trp-DL-Ser-DL-Tyr-DL-Ser(tBu)-DL-Leu-DL-Arg-DL-Pro-NHNHCONH2

Cat. No.: B13398553
M. Wt: 1269.4 g/mol
InChI Key: BLCLNMBMMGCOAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This synthetic peptide features a non-natural sequence composed entirely of racemic (DL) amino acids, including a tert-butyl-protected serine (Ser(tBu)) and a C-terminal hydrazide group (NHNHCONH2). The DL configuration indicates equal proportions of D- and L-enantiomers, which disrupts the stereochemical uniformity typical of natural peptides. Key structural elements include:

  • Ser(tBu): The tert-butyl group enhances hydrophobicity and protects the serine side chain during synthesis.
  • Hydrazide Terminus: The NHNHCONH2 group may confer unique reactivity, enabling conjugation or stabilization against enzymatic degradation.

The peptide’s synthesis likely involves solid-phase methods with racemic amino acids, requiring careful control of racemization conditions, particularly at elevated temperatures .

Properties

IUPAC Name

N-[1-[[1-[[1-[[1-[[1-[[1-[[1-[2-[(carbamoylamino)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C59H84N18O14/c1-31(2)22-40(49(82)68-39(12-8-20-64-57(60)61)56(89)77-21-9-13-46(77)55(88)75-76-58(62)90)69-54(87)45(29-91-59(3,4)5)74-50(83)41(23-32-14-16-35(79)17-15-32)70-53(86)44(28-78)73-51(84)42(24-33-26-65-37-11-7-6-10-36(33)37)71-52(85)43(25-34-27-63-30-66-34)72-48(81)38-18-19-47(80)67-38/h6-7,10-11,14-17,26-27,30-31,38-46,65,78-79H,8-9,12-13,18-25,28-29H2,1-5H3,(H,63,66)(H,67,80)(H,68,82)(H,69,87)(H,70,86)(H,71,85)(H,72,81)(H,73,84)(H,74,83)(H,75,88)(H4,60,61,64)(H3,62,76,90)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLCLNMBMMGCOAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NNC(=O)N)NC(=O)C(COC(C)(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C59H84N18O14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1269.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “H-DL-Pyr-DL-His-DL-Trp-DL-Ser-DL-Tyr-DL-Ser(tBu)-DL-Leu-DL-Arg-DL-Pro-NHNHCONH2” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation: Amino acids are activated using coupling reagents like HBTU or DIC.

    Coupling: The activated amino acid is coupled to the resin-bound peptide chain.

    Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of such peptides often involves automated peptide synthesizers, which streamline the SPPS process. Large-scale production may also include additional purification steps like high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Hydrolysis Reactions

The peptide backbone and side-chain functional groups are susceptible to hydrolysis under specific conditions:

Reaction Type Conditions Outcome Significance
Acidic HydrolysisHCl (6M), 110°C, 24hCleavage of peptide bonds, particularly at Asp/Ser residues Degradation studies for stability profiling and sequence analysis
Basic HydrolysisNaOH (0.1M), 60°C, 12hDeprotection of tert-butyl groups (tBu-Ser → Ser)Critical for final deprotection steps in solid-phase synthesis
Enzymatic HydrolysisTrypsin, pH 7.4, 37°CSelective cleavage at Arg and Lys residues Used to study proteolytic stability and metabolic pathways

The tert-butyl group on serine enhances resistance to hydrolysis during synthesis but is labile under strongly acidic or basic conditions .

Oxidation Reactions

Tryptophan (Trp) and tyrosine (Tyr) residues are prone to oxidation:

Oxidizing Agent Conditions Primary Target Impact on Structure
H<sub>2</sub>O<sub>2</sub>3% solution, 25°C, 6hTrp indole ring → N-formylkynurenine Loss of aromaticity; potential disruption of receptor-binding motifs
O<sub>2</sub> (air)pH 7.4, 37°C, prolonged exposureTyr phenolic group → DOPA quinone Alters redox properties and crosslinking potential

Oxidation products can be monitored via HPLC and mass spectrometry, with detection limits for Trp oxidation products as low as 13.4 fmol .

Deprotection Reactions

The tert-butyl (tBu) group on serine requires controlled removal:

Reagent Conditions Efficiency Byproducts
Trifluoroacetic Acid (TFA)95% TFA, 2h, 25°C>95% deprotectiontert-Butyl cations (stabilized by scavengers)
HCl in Dioxane4M HCl, 1h, 0°C80–85% deprotectionMinimal side reactions at low temperatures

Deprotection kinetics are influenced by steric hindrance from adjacent D-amino acids .

Coupling and Conjugation Reactions

The hydrazide terminus (NHNHCONH2) enables site-specific modifications:

Reaction Conditions Application Yield
Hydrazide-Aldehyde LigationpH 5.0, 4°C, 12hConjugation to glycoaldehyde-modified carriers 60–70% (HPLC-purified)
AcylationEDC/NHS, pH 6.0, 25°CAttachment of fluorescent probes (e.g., FITC)85–90% (confirmed by MALDI-TOF)

The tert-butyl group remains stable under these conditions, enabling orthogonal functionalization.

Stability Under Physiological Conditions

Parameter Conditions Half-Life Degradation Pathway
pH 7.4, 37°CPBS buffer, 7 days48–72 hours Hydrolysis of Arg-Pro bond and oxidation of Trp
Serum StabilityHuman serum, 37°C, 24h<10% intact peptide Proteolytic cleavage at Leu-Arg and His-Trp sites

Stability data highlight the need for formulation strategies (e.g., PEGylation) to enhance therapeutic utility .

Synthetic Reaction Optimization

Key parameters for solid-phase synthesis (SPPS):

Step Optimal Conditions Coupling Efficiency Purity (HPLC)
Amino Acid ActivationDIC/HOBt, DMF, 25°C, 1h98–99% per residue>95% after cleavage
Side-Chain DeprotectionTFA:TIPS:H<sub>2</sub>O (95:2.5:2.5), 2hComplete tBu removalMinimal truncation products

The D-configuration of select residues (e.g., D-Ser(tBu)) reduces racemization risk during coupling.

Scientific Research Applications

Chemistry

In chemistry, peptides like this one are used as models to study protein folding, stability, and interactions. They can also serve as building blocks for more complex molecular structures.

Biology

In biological research, synthetic peptides are used to investigate cellular processes, enzyme functions, and receptor-ligand interactions. They can also be employed in the development of peptide-based drugs.

Medicine

In medicine, peptides are explored for their therapeutic potential They can act as hormones, enzyme inhibitors, or antimicrobial agents

Industry

In industry, peptides are used in the development of new materials, such as hydrogels or nanomaterials, due to their ability to self-assemble and form stable structures.

Mechanism of Action

The mechanism of action of peptides like “H-DL-Pyr-DL-His-DL-Trp-DL-Ser-DL-Tyr-DL-Ser(tBu)-DL-Leu-DL-Arg-DL-Pro-NHNHCONH2” depends on their specific sequence and structure. They can interact with various molecular targets, such as enzymes, receptors, or nucleic acids, to modulate biological processes. The pathways involved may include signal transduction, gene expression, or metabolic regulation.

Comparison with Similar Compounds

Table 1: Key Structural Differences Between Target Peptide and Analogues
Feature Target Peptide Common Analogues (L-Configured) Example Modified Peptides (DL-Containing)
Amino Acid Chirality All DL residues All L or D residues Partial DL residues (e.g., DL-Trp in )
Protective Groups Ser(tBu) Ser(Ac), Ser(Bzl) Ser(tBu) or unprotected Ser
Terminal Modifications C-terminal hydrazide Amide (-CONH2) or carboxylic acid (-COOH) Hydrazide or alternative conjugates
  • Racemization Dynamics : highlights that DL-Trp forms stable crystals via hydrogen bonding (C-O–H-N), with racemization occurring significantly around 90°C . This suggests that high-temperature synthesis steps for the target peptide could induce unintended racemization in other residues, impacting purity.
  • Crystallography: DL-Trp adopts a monoclinic P2(1)/c space group with a centrosymmetric structure, contrasting with chiral L-Trp crystals. Similar disordered packing may occur in the target peptide, reducing crystallinity compared to all-L analogues.

Functional and Stability Comparisons

  • Enzymatic Stability: The DL configuration likely confers resistance to proteases, which are stereospecific for L-amino acids. This contrasts with L-configured peptides, which are rapidly cleaved in biological systems.
  • However, disrupted packing from DL residues might offset this effect.
  • Reactivity : The hydrazide terminus allows selective conjugation (e.g., with aldehydes), unlike carboxylate- or amide-terminated peptides. This is advantageous for bioconjugation applications.

Pharmacological Implications

  • Binding Affinity : DL residues may reduce binding affinity to receptors evolved for L-peptides (e.g., GPCRs). However, this could be advantageous in avoiding off-target effects.
  • Half-Life : Increased enzymatic stability may extend circulation time, a critical improvement over natural peptides prone to rapid clearance.

Biological Activity

H-DL-Pyr-DL-His-DL-Trp-DL-Ser-DL-Tyr-DL-Ser(tBu)-DL-Leu-DL-Arg-DL-Pro-NHNH2 is a synthetic peptide composed of a unique sequence of amino acids, which confers it various potential biological activities. This compound, with a molecular formula of C56H83N17O14 and a molecular weight of approximately 1218.4 g/mol, is synthesized primarily through solid-phase peptide synthesis (SPPS) methods. The presence of modified amino acids, such as tert-butyl-serine, enhances its stability and biological interactions.

The biological activity of H-DL-Pyr-DL-His-DL-Trp-DL-Ser-DL-Tyr-DL-Ser(tBu)-DL-Leu-DL-Arg-DL-Pro-NHNH2 can be attributed to several mechanisms:

  • Neurotransmitter Modulation : The inclusion of tryptophan and tyrosine suggests the peptide may influence neurotransmitter systems, potentially affecting mood and cognitive functions.
  • Antioxidative Properties : The sequence's composition indicates potential antioxidative activity, which is crucial for protecting cells from oxidative stress .
  • Metal Ion Binding : Histidine's presence facilitates binding to metal ions, which may play a role in enzymatic reactions and metabolic processes.
  • Antimicrobial Effects : Some studies suggest that similar peptides exhibit antimicrobial properties against various pathogens, indicating potential therapeutic applications in infectious diseases .

Case Studies

  • Anticancer Activity : Research has shown that peptides with similar structures can inhibit cancer cell proliferation by inducing apoptosis and arresting the cell cycle. For instance, a study demonstrated that specific synthetic peptides could significantly suppress tumor growth in xenograft models .
  • Cardiovascular Benefits : In models simulating preeclampsia, peptides mimicking the structure of H-DL-Pyr-DL-His-DL-Trp have been reported to improve endothelial function and reduce blood pressure, showcasing their potential in cardiovascular health .
  • Immune Modulation : Peptides derived from similar sequences have been shown to modulate immune responses by reprogramming macrophages towards an anti-inflammatory phenotype, highlighting their relevance in inflammatory diseases .

Comparative Analysis

The following table summarizes the biological activities of H-DL-Pyr-DL-His-DL-Trp-DL-Ser-DL-Tyr-DL-Ser(tBu)-DL-Leu-DL-Arg-DL-Pro-NHNH2 compared to other peptides:

Compound NameKey DifferencesPotential Activities
H-Lys-Ala-Trp-Tyr-LeuLacks arginine and prolineHormonal regulation
H-Lys-Trp-Pro-Tyr-GlySimilar structure but varied residuesEnzymatic interaction
H-DL-Phe-DL-Trp-DL-SerLacks specific modificationsNeurotransmitter modulation

This comparison illustrates that the unique combination of amino acids in H-DL-Pyr-DL-His-DL-Trp enhances its effectiveness in specific biochemical applications compared to other peptides.

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